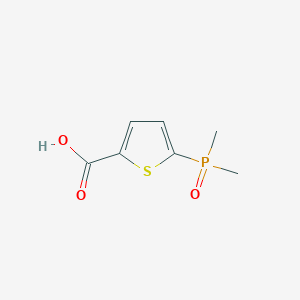

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13709068

Molecular Formula: C7H9O3PS

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9O3PS |

|---|---|

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | 5-dimethylphosphorylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9) |

| Standard InChI Key | VEGQMZMPMRZWMI-UHFFFAOYSA-N |

| SMILES | CP(=O)(C)C1=CC=C(S1)C(=O)O |

| Canonical SMILES | CP(=O)(C)C1=CC=C(S1)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The molecular formula of 5-(dimethylphosphoryl)thiophene-2-carboxylic acid is C₇H₉O₃PS, with a molecular weight of 204.18 g/mol . The structure consists of a thiophene core (a five-membered aromatic ring containing one sulfur atom) modified at position 2 with a carboxylic acid group (-COOH) and at position 5 with a dimethylphosphoryl group (-PO(CH₃)₂). The SMILES notation for this compound is C1=C(SC(=C1P(=O)(C)C)C(=O)O), reflecting the spatial arrangement of substituents .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2361970-76-3 | |

| Molecular Formula | C₇H₉O₃PS | |

| Molecular Weight | 204.18 g/mol | |

| SMILES | C1=C(SC(=C1P(=O)(C)C)C(=O)O) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(dimethylphosphoryl)thiophene-2-carboxylic acid likely involves sequential functionalization of the thiophene ring. A plausible route, inferred from related methodologies , proceeds as follows:

-

Thiophene Carboxylation: Thiophene is carboxylated at the 2-position via Friedel-Crafts acylation or directed lithiation followed by carboxylation, yielding thiophene-2-carboxylic acid.

-

Phosphorylation at Position 5: The 5-position is brominated using N-bromosuccinimide (NBS), followed by a palladium-catalyzed cross-coupling reaction with dimethylphosphine oxide. Alternatively, direct phosphorylation via Arbuzov reaction using dimethyl phosphite and an alkyl halide may be employed.

-

Purification: Recrystallization from ethanol/water mixtures (as described in similar syntheses ) enhances purity.

Critical Reaction Parameters

-

Temperature Control: Exothermic reactions (e.g., phosphorylation) require strict temperature regulation (<30°C) to prevent side reactions .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) facilitate phosphorylation, while dichloromethane or ethyl acetate aids extraction .

Industrial Scalability

The one-pot methodology outlined in patent CN108840854B for 5-chlorothiophene-2-carboxylic acid offers a template for large-scale production. By substituting chlorination with phosphorylation steps, manufacturers could achieve high yields (>90%) with reduced waste. Key considerations include:

-

Molar Ratios: Optimal stoichiometry between thiophene precursors and phosphorylating agents (e.g., 1.05:1 P:thiophene).

-

Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency during phosphorylation .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

-

Water Solubility: Moderate, due to the carboxylic acid and phosphoryl groups.

-

Organic Solvents: Soluble in DMSO, methanol, and ethyl acetate; sparingly soluble in non-polar solvents (e.g., hexane).

Stability studies are lacking, but analogous phosphorylated thiophenes exhibit degradation above 150°C, necessitating storage at 2–8°C .

Electronic Effects

The dimethylphosphoryl group is a strong electron-withdrawing moiety, which:

-

Reduces Electron Density: Deactivates the thiophene ring toward electrophilic substitution.

-

Enhances Acidity: The carboxylic acid proton (pKa ≈ 2.5) is more acidic than unsubstituted thiophene-2-carboxylic acid (pKa ≈ 3.8) .

Applications and Biological Relevance

Medicinal Chemistry

Phosphorylated thiophenes are explored as bioactive scaffolds:

-

Enzyme Inhibition: The phosphoryl group mimics phosphate moieties in transition states, potentially inhibiting kinases or phosphatases .

-

GABA-AT Substrates: Structural analogs (e.g., vigabatrin derivatives) show promise in treating epilepsy by raising GABA levels .

Material Science

-

Ligands in Catalysis: Phosphoryl groups coordinate transition metals, enabling use in cross-coupling reactions.

-

Polymer Additives: Enhances flame retardancy due to phosphorus content.

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Achieving selective phosphorylation at the 5-position requires directing groups or protective strategies.

-

Purification: Removing phosphorylated byproducts demands advanced chromatography .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume